molecular formula C20H28O4 B12398488 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one

16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one

Cat. No.: B12398488
M. Wt: 332.4 g/mol
InChI Key: UVNWQSVZIUIVBI-XLBPYVILSA-N
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Description

16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the core structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation or Michael addition.

    Introduction of functional groups: Functional groups such as hydroxyl, carbonyl, and olefinic groups are introduced through reactions like oxidation, reduction, and substitution.

    Cyclization: The formation of the lactone ring is achieved through intramolecular esterification or lactonization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halides, amines, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield a secondary or primary alcohol.

Scientific Research Applications

16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

16(R/S)-Hydroxy-3,13Z-kolavadien-15,16-olide-2-one can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    This compound analogs: These compounds have similar structures but with slight modifications in functional groups or stereochemistry.

    Other lactones: Compounds with similar lactone rings but different side chains or functional groups.

    Hydroxy-kolavadien derivatives: Compounds with similar core structures but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

3-[2-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3/t12-,16-,18?,19+,20+/m1/s1

InChI Key

UVNWQSVZIUIVBI-XLBPYVILSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C

Origin of Product

United States

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